(3S,5S,6R)-tert-Butyl 3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate
CAS No.: 112741-51-2
Cat. No.: VC21279589
Molecular Formula: C21H22BrNO4
Molecular Weight: 432.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112741-51-2 |
|---|---|
| Molecular Formula | C21H22BrNO4 |
| Molecular Weight | 432.3 g/mol |
| IUPAC Name | tert-butyl (3S,5S,6R)-3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate |
| Standard InChI | InChI=1S/C21H22BrNO4/c1-21(2,3)27-20(25)23-16(14-10-6-4-7-11-14)17(26-19(24)18(23)22)15-12-8-5-9-13-15/h4-13,16-18H,1-3H3/t16-,17+,18+/m0/s1 |
| Standard InChI Key | NOVNBQKUIAJJBO-RCCFBDPRSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1[C@H]([C@H](OC(=O)[C@@H]1Br)C2=CC=CC=C2)C3=CC=CC=C3 |
| SMILES | CC(C)(C)OC(=O)N1C(C(OC(=O)C1Br)C2=CC=CC=C2)C3=CC=CC=C3 |
| Canonical SMILES | CC(C)(C)OC(=O)N1C(C(OC(=O)C1Br)C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
(3S,5S,6R)-tert-Butyl 3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate possesses a complex molecular structure with several distinctive features. The compound has a molecular formula of C21H22BrNO4 and a molecular weight of 432.3 g/mol. At its core is a morpholine ring, a six-membered heterocycle containing both oxygen and nitrogen atoms, which serves as the scaffold for multiple functional groups.
The structure incorporates four key substituents with specific stereochemical orientation:
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A tert-butyl carboxylate group attached to the nitrogen at position 4
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A bromo substituent at position 3 with S configuration
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An oxo group at position 2, forming part of a lactone functionality
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Two phenyl groups at positions 5 and 6, with S and R configurations respectively
The stereochemical designator (3S,5S,6R) in the compound's name indicates the absolute configuration at these three stereogenic centers, which is crucial for its applications in stereoselective reactions and pharmaceutical development. The specific spatial arrangement of these groups contributes to the compound's chemical reactivity and potential biological activities.
Chemical Identifiers and Structural Representation
The compound can be identified and represented through various chemical notations, as detailed in Table 1.
Table 1: Chemical Identifiers of (3S,5S,6R)-tert-Butyl 3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate
| Identifier | Value |
|---|---|
| CAS Number | 112741-51-2 |
| Molecular Formula | C21H22BrNO4 |
| Molecular Weight | 432.3 g/mol |
| IUPAC Name | tert-butyl (3S,5S,6R)-3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate |
| InChI | InChI=1S/C21H22BrNO4/c1-21(2,3)27-20(25)23-16(14-10-6-4-7-11-14)17(26-19(24)18(23)22)15-12-8-5-9-13-15/h4-13,16-18H,1-3H3/t16-,17+,18+/m0/s1 |
| SMILES | CC(C)(C)OC(=O)N1C@HC3=CC=CC=C3 |
These chemical identifiers provide standardized ways to reference and search for the compound in scientific literature and chemical databases .
Structural Features and Functional Groups
The compound's structure combines several functional groups that contribute to its chemical properties and reactivity:
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Morpholine Ring: The six-membered heterocyclic core contains both nitrogen and oxygen atoms, creating a rigid scaffold.
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Carbonyl Groups: The compound contains two carbonyl functionalities – one as part of the tert-butyl carboxylate group and another in the lactone structure at position 2.
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Bromo Substituent: The bromine atom at position 3 provides a reactive site for nucleophilic substitution reactions, making it valuable for further functionalization.
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Phenyl Groups: The two phenyl substituents at positions 5 and 6 introduce aromatic character and potential for π-π interactions in biological systems.
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tert-Butyl Group: This bulky protecting group on the nitrogen atom provides steric hindrance and protection for the carbamate functionality.
The combination of these structural elements creates a molecule with diverse chemical reactivity and potential applications in synthetic chemistry.
Physical Properties
(3S,5S,6R)-tert-Butyl 3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate is described as a white crystalline solid at room temperature . Its physical properties can be understood by examining both documented characteristics and properties that can be inferred from its chemical structure.
Appearance and Physical State
The compound exists as a white crystalline solid under standard conditions . The crystalline nature suggests an ordered molecular packing arrangement in the solid state, which would be influenced by the compound's stereochemistry and functional groups.
| Solvent Type | Predicted Solubility | Rationale |
|---|---|---|
| Water | Poor | Presence of hydrophobic phenyl and tert-butyl groups reduces water solubility |
| Dichloromethane | Good | Non-polar solvent compatible with aromatic rings and carboxylate groups |
| Chloroform | Good | Similar to dichloromethane, good for dissolving compounds with both polar and non-polar regions |
| Methanol/Ethanol | Moderate | Polar protic solvents can interact with carbonyl and bromo functionalities |
| DMSO | Good | Polar aprotic solvent capable of dissolving many organic compounds |
| Acetone | Moderate to Good | Polar aprotic solvent suitable for compounds with mixed functionality |
These predictions are based on general principles of chemical solubility and the structural features of the compound.
Stability Considerations
The compound contains several functional groups that impact its stability under various conditions:
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The bromo substituent may be sensitive to light and could potentially undergo photolytic degradation if exposed to strong light sources for extended periods.
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The tert-butyl carboxylate group is acid-sensitive and would be expected to cleave under acidic conditions, particularly strong acids.
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The lactone functionality may be susceptible to hydrolysis under basic conditions or in the presence of nucleophiles.
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Under standard laboratory storage conditions (cool, dry place, protected from light), the compound would be expected to maintain reasonable stability.
| Strategy | Description | Application |
|---|---|---|
| Chiral Starting Materials | Using enantiomerically pure precursors from the chiral pool | Amino acids or carbohydrates as starting materials |
| Stereoselective Reactions | Employing reactions that proceed with inherent stereoselectivity | Asymmetric reductions or additions |
| Chiral Auxiliaries | Temporarily attaching chiral directing groups | Removed after establishing the desired stereochemistry |
| Resolution Techniques | Separating diastereomers at appropriate synthetic stages | Crystallization or chromatographic separation |
Literature on related compounds suggests that starting from D-N-Boc-serine methyl ester or similar chiral precursors can provide the basis for establishing the required stereochemistry .
Applications and Research Significance
(3S,5S,6R)-tert-Butyl 3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate serves primarily as a chemical intermediate in pharmaceutical synthesis and related fields . Its structural features make it particularly valuable for several applications.
Pharmaceutical Intermediate
The compound's primary application is as an intermediate in the synthesis of pharmaceuticals . Its complex structure with defined stereochemistry makes it valuable for developing drugs where stereochemical control is essential. The morpholine ring itself is considered a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.
Synthetic Versatility
Several structural features contribute to this compound's synthetic utility:
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The bromo substituent at position 3 provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups through displacement reactions.
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The tert-butyl carboxylate group can be selectively removed under acidic conditions to free the nitrogen for further functionalization, which is a common strategy in peptide and medicinal chemistry.
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The phenyl groups offer opportunities for functionalization through aromatic substitution reactions, potentially allowing for the introduction of additional functional groups.
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The defined stereochemistry creates a rigid framework that can direct subsequent reactions with high stereoselectivity.
Related Compounds and Structural Analogs
(3S,5S,6R)-tert-Butyl 3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate belongs to a family of structurally related compounds that share the morpholine scaffold but differ in stereochemistry, substitution patterns, or protecting groups.
Structural Analogs and Derivatives
Table 4: Related Compounds to (3S,5S,6R)-tert-Butyl 3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate
| Compound Name | CAS Number | Structural Relationship | Key Difference |
|---|---|---|---|
| (2R,3S)-tert-Butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate | 112741-49-8 | Stereoisomer | Different stereochemistry and position of oxo group |
| (2S,3R)-tert-Butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate | 112741-50-1 | Stereoisomer | Different stereochemistry and position of oxo group |
| (2S,3R)-Benzyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate | 105228-46-4 | Protecting group variant | Benzyl instead of tert-butyl protecting group |
| (5S,6R)-5,6-Diphenyl-2-morpholinone | 144538-22-7 | Simplified analog | Lacks substituents at positions 3 and 4 |
| (5R,6S)-5,6-Diphenyl-2-morpholinone | 282735-66-4 | Enantiomer of simplified analog | Opposite stereochemistry to 144538-22-7 |
These related compounds demonstrate the variety of structural modifications possible within this compound class .
Structure-Activity Relationships
The variations in these related compounds highlight several important structural considerations:
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Stereochemistry: Different stereoisomers can have significantly different biological activities and synthetic utilities. The specific (3S,5S,6R) configuration of the title compound likely confers distinct chemical reactivity compared to its stereoisomers.
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Protecting Groups: The variation between tert-butyl and benzyl groups demonstrates different protecting group strategies. The tert-butyl group provides acid-labile protection, while the benzyl group can be removed through catalytic hydrogenation, offering orthogonal deprotection strategies.
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Substitution Pattern: The presence or absence of substituents at specific positions significantly affects the compound's reactivity and potential applications. For example, the bromo substituent in the title compound provides a handle for further synthetic elaboration that is absent in simpler analogs.
These structural relationships provide valuable insights into the chemical space surrounding (3S,5S,6R)-tert-Butyl 3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate and highlight potential modifications for specific applications.
Current Research and Future Directions
Research into morpholine derivatives continues to be an active area in organic chemistry, with implications for the development and application of compounds like (3S,5S,6R)-tert-Butyl 3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate.
Future Research Directions
Based on current trends and the compound's structural features, several promising research directions emerge:
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Catalyst Development: Investigation of (3S,5S,6R)-tert-Butyl 3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate or its derivatives as potential catalysts for asymmetric transformations.
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Synthetic Methodology: Development of more efficient synthetic routes to access this compound and related morpholine derivatives with controlled stereochemistry.
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Medicinal Chemistry Applications: Exploration of the compound and its derivatives as scaffolds for drug development, particularly in contexts where the morpholine ring could provide favorable pharmacokinetic properties.
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Structure-Activity Relationship Studies: Systematic modification of the compound's structure to understand how changes in substitution pattern and stereochemistry affect its properties and potential applications.
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